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Compound of Interest

(1R,2R)-1-Amino-1-phenyl-2-
Compound Name:
pentanol

cat. No.: B1367516

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for the structural elucidation of (1R,2R)-1-Amino-1-
phenyl-2-pentanol is not extensively available in public literature. This guide therefore
presents a comprehensive, illustrative elucidation process based on established analytical
techniqgues and data from structurally analogous compounds. The presented data is
representative and intended to serve as a practical example.

Introduction

(1R,2R)-1-Amino-1-phenyl-2-pentanol is a chiral amino alcohol. The structural elucidation of
such molecules is critical in drug development and stereoselective synthesis, as the specific
stereochemistry profoundly influences pharmacological activity. This document outlines the key
analytical methodologies required to confirm the chemical structure, purity, and absolute
stereochemistry of the (1R,2R) isomer.

The elucidation process involves a combination of spectroscopic and chromatographic
techniques to determine the molecular formula, connectivity of atoms, and the three-
dimensional arrangement of the chiral centers.

Proposed Synthetic Pathway
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A common method for synthesizing chiral amino alcohols is the stereoselective reduction of an
a-amino ketone or the reductive amination of a suitable keto-alcohol precursor. The diagram
below illustrates a hypothetical synthetic workflow.
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Synthesis Workflow
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Caption: Hypothetical synthesis of (1R,2R)-1-Amino-1-phenyl-2-pentanol.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1367516?utm_src=pdf-body-img
https://www.benchchem.com/product/b1367516?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Structural Elucidation Workflow

The comprehensive characterization of the target molecule follows a logical progression of

analytical techniques.
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Caption: Workflow for structural elucidation.

Data Presentation

hvsicochemical .

Property

Expected Value

Molecular Formula

C11H17NO

Molecular Weight 179.26 g/mol [1]

Appearance White to off-white solid or colorless oil
Melting Point Data not available

Boiling Point Data not available

Optical Rotation [a]

Specific value depends on conditions

Spectroscopic Data

4.2.1. *H NMR Spectroscopy (500 MHz, CDCIs)
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
7.25-7.40 m 5H Ar-H
4.10 d 1H H-C(1)-Ph
3.60 m 1H H-C(2)-OH
2.50 (broad) S 3H -NHz, -OH
1.40 - 1.60 m 2H -CH2(3)
1.25-1.35 m 2H -CH2(4)
0.90 t 3H -CHs(5)

4.2.2. 3C NMR Spectroscopy (125 MHz, CDCls)

Chemical Shift (8) ppm Assighment
142.0 Ar-C (ipso)
128.5 Ar-CH
127.8 Ar-CH
126.5 Ar-CH
75.0 C(2)-OH
60.0 C(1)-NHz
35.0 C(3)
20.0 C(4)
14.0 C(5)
4.2.3. IR Spectroscopy (ATR)
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Wavenumber (cm~?) Intensity Assignment
3300 - 3400 Strong, Broad O-H and N-H stretch
3030 Medium Aromatic C-H stretch
2850 - 2960 Strong Aliphatic C-H stretch
1600, 1495 Medium Aromatic C=C stretch
1050 Strong C-O stretch (secondary
alcohol)

4.2.4. Mass Spectrometry (ESI+)
m/z Interpretation
180.1388 [M+H]* (Calculated for C11H1sNO™*: 180.1383)
162.1281 [M+H - H20]*+
106.0651 [C7H70]* or [CsH10]* fragment
77.0390 [CeHs]*

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 500 MHz NMR spectrometer.

o Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of
deuterated chloroform (CDCls).

e H NMR: Standard proton experiment was run with a 90° pulse, a relaxation delay of 1s, and

16 scans.

e 13C NMR: A proton-decoupled carbon experiment was performed with a 45° pulse, a
relaxation delay of 2s, and 1024 scans.
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e 2D NMR (COSY, HSQC): Standard parameters were used to acquire Correlation
Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectra to
establish H-H and C-H correlations, respectively.

Infrared (IR) Spectroscopy

 Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total
Reflectance (ATR) accessory.

o Sample Preparation: A small amount of the neat sample was placed directly on the ATR
crystal.

o Data Acquisition: The spectrum was recorded from 4000 to 400 cm~! with a resolution of 4
cm~! and an accumulation of 16 scans.

High-Resolution Mass Spectrometry (HRMS)

¢ Instrumentation: An Electrospray lonization Time-of-Flight (ESI-TOF) mass spectrometer.
o Sample Preparation: The sample was dissolved in methanol at a concentration of 1 mg/mL.

e Analysis: The solution was infused directly into the ESI source in positive ion mode. The
mass-to-charge ratio (m/z) was measured to four decimal places to confirm the elemental
composition.

Chiral High-Performance Liquid Chromatography
(HPLC)

 Instrumentation: HPLC system equipped with a chiral column (e.g., Chiralcel OD-H).

» Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a
basic modifier like diethylamine.

e Analysis: The sample was injected, and the retention times of the enantiomers were
compared against a racemic standard to determine enantiomeric excess and confirm the
stereoisomer.
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Stereochemistry Determination

The (1R,2R) configuration is one of four possible stereoisomers. The confirmation of the
specific stereochemistry is paramount.

Stereoisomer Relationships

Enantiomers

Diastereomers Diastereomers

Enantiomers
(1S,2R)
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Diastereomers

Diastereomers

Caption: Stereochemical relationships of 1-Amino-1-phenyl-2-pentanol isomers.

The relative stereochemistry (syn/anti) can be inferred from the coupling constants between H-
1 and H-2 in the *H NMR spectrum and confirmed using Nuclear Overhauser Effect (NOE)
experiments. The absolute stereochemistry is definitively determined by X-ray crystallography
of a suitable crystal or by comparison of the optical rotation and chiral HPLC retention time with
a known standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1367516?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/46407
https://pubchem.ncbi.nlm.nih.gov/compound/46407
https://www.benchchem.com/product/b1367516#1r-2r-1-amino-1-phenyl-2-pentanol-structural-elucidation
https://www.benchchem.com/product/b1367516#1r-2r-1-amino-1-phenyl-2-pentanol-structural-elucidation
https://www.benchchem.com/product/b1367516#1r-2r-1-amino-1-phenyl-2-pentanol-structural-elucidation
https://www.benchchem.com/product/b1367516#1r-2r-1-amino-1-phenyl-2-pentanol-structural-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1367516?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

